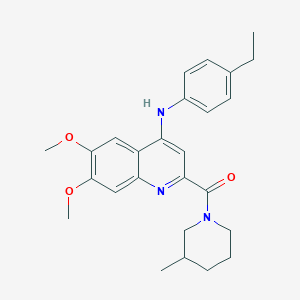
(4-((4-Ethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability, reactivity, and acidity or basicity .Scientific Research Applications
Antioxidant Applications
Research on analogous quinoline derivatives like ethoxyquin reveals their significant antioxidant properties. Ethoxyquin and its analogues have been extensively studied for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, demonstrating the crucial role of quinoline derivatives in food preservation and potentially indicating the antioxidant capabilities of similar compounds (A. J. de Koning, 2002).
Pharmacological Potential in Cancer Treatment
Tetrahydroisoquinolines, a class related to quinoline derivatives, have shown significant promise in anticancer drug discovery. The development of novel tetrahydroisoquinoline compounds for various therapeutic activities, including cancer, highlights the potential of quinoline derivatives in contributing to novel anticancer therapies (I. Singh & P. Shah, 2017).
Neurodegenerative Disease Research
The study of 8-aminoquinoline antimalarial agents and their neurotoxicity has provided insights into the mechanisms through which such compounds can induce neurodegeneration, offering a foundation for researching quinoline derivatives in the context of neuroprotective drugs or the understanding of neurodegenerative diseases (A. Strother et al., 1981).
Environmental Remediation
Quinoline derivatives have been explored for their role in environmental remediation, specifically in the degradation of pollutants using advanced oxidation processes (AOPs). This indicates the potential utility of the compound in environmental science, particularly in the treatment of water and soil contaminants (Mohammad Qutob et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell division and signal transduction .
Mode of Action
It can be inferred from similar compounds that it likely interacts with its targets by binding to specific sites, leading to changes in the targets’ function . This interaction can result in the inhibition or activation of the targets, thereby altering cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a wide range of downstream effects . These effects can include changes in cell division, signal transduction, and other cellular processes .
Result of Action
Based on the effects of similar compounds, it can be inferred that this compound may have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
properties
IUPAC Name |
[4-(4-ethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-5-18-8-10-19(11-9-18)27-21-14-23(26(30)29-12-6-7-17(2)16-29)28-22-15-25(32-4)24(31-3)13-20(21)22/h8-11,13-15,17H,5-7,12,16H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXVMAGTWSDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCC(C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

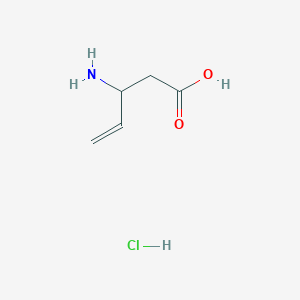
![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B2765577.png)
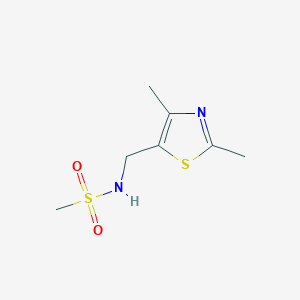
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)
![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)

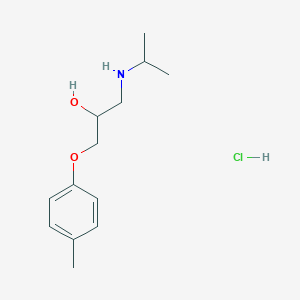
![ethyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy](phenyl)acetate](/img/structure/B2765589.png)
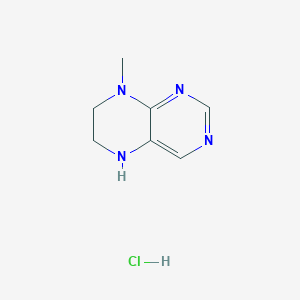


![N-(2,4-dimethoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2765599.png)